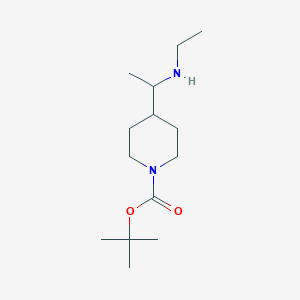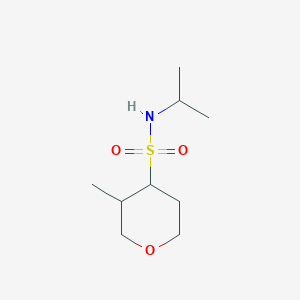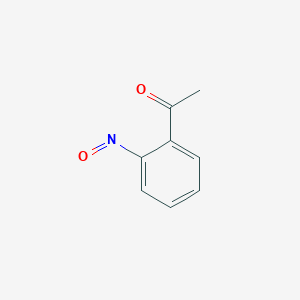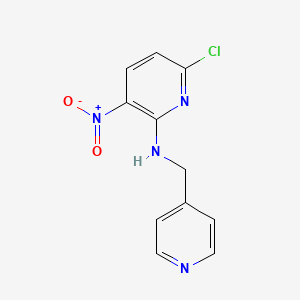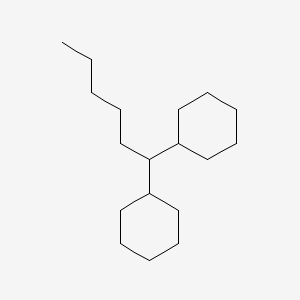
1,1-Dicyclohexylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dicyclohexylhexane: is an organic compound with the molecular formula C18H34 . It is a derivative of hexane where two cyclohexyl groups are attached to the first carbon atom of the hexane chain. This compound is also known by its IUPAC name, 1,1’-(1,6-Hexanediyl)biscyclohexane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylhexane can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dicyclohexylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any functional groups present into their corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
1,1-Dicyclohexylhexane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in studies involving cyclohexyl derivatives and their reactivity.
Biology: The compound can be used in studies related to lipid membranes and their interactions with other molecules.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexylhexane involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its hydrophobic nature, allowing it to interact with lipid membranes and hydrophobic regions of proteins. This interaction can influence membrane fluidity and protein function, leading to various biological effects .
Comparison with Similar Compounds
- 1,6-Dicyclohexylhexane
- Cyclohexane, 1,1’-(1,6-hexanediyl)bis-
Comparison: 1,1-Dicyclohexylhexane is unique due to the specific positioning of the cyclohexyl groups on the first carbon atom of the hexane chain. This structural arrangement imparts distinct chemical and physical properties compared to other similar compounds, such as 1,6-Dicyclohexylhexane, where the cyclohexyl groups are attached to different carbon atoms .
Properties
CAS No. |
55030-20-1 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
1-cyclohexylhexylcyclohexane |
InChI |
InChI=1S/C18H34/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h16-18H,2-15H2,1H3 |
InChI Key |
QDXQNQHDJRBQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


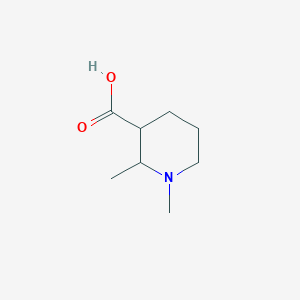
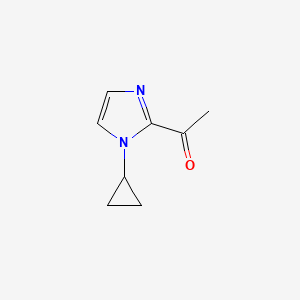
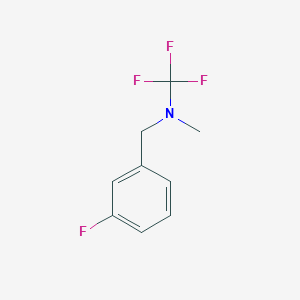
![(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)
![4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione](/img/structure/B13956335.png)
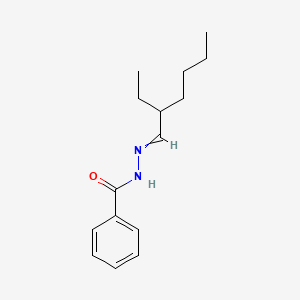
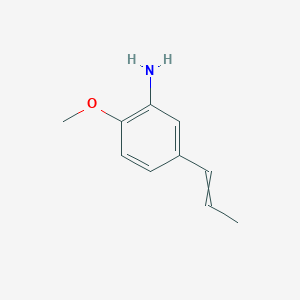
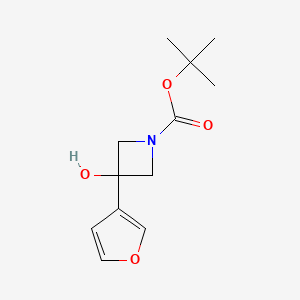
![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)
